molecular formula C8H11N3O3 B13241013 Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13241013
M. Wt: 197.19 g/mol
InChI Key: XOUMAIZCAAQKJG-UHFFFAOYSA-N
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Description

Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a chemical compound with a complex structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of methyl cyanoacetate with substituted aryl or heteryl amines. The reaction can be carried out under various conditions, including:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
  • Ethyl 2-(methylamino)acetate
  • 2-(methylamino)ethyl acetate

Uniqueness

Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is unique due to its specific structure, which includes a methylamino group and a pyrimidine ring. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .

Biological Activity

Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 181.19 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of methyl acetoacetate with appropriate amines and pyrimidine derivatives. The reaction conditions, including temperature and solvent choice, can significantly affect yield and purity.

Antimicrobial Properties

Research indicates that derivatives of dihydropyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds can vary widely depending on the specific structure and substituents present.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that this compound may possess similar antimicrobial properties.

DNA Binding and Cleavage Activity

Studies have demonstrated that related dihydropyrimidine compounds can interact with DNA. For example, molecular docking studies indicate that these compounds can bind to the DNA helix through electrostatic interactions. Additionally, some have shown the ability to cleave DNA strands without external agents, indicating potential applications in gene therapy or as chemotherapeutic agents.

Case Studies

  • Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of a series of dihydropyrimidine derivatives against various pathogens. The results indicated that compounds with specific substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.
  • DNA Interaction Study : Another research project focused on the interaction of dihydropyrimidine derivatives with calf thymus DNA. The study utilized UV-visible spectroscopy to demonstrate binding affinity and cleavage capability, suggesting these compounds could be developed as novel anticancer agents.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 2-[2-(methylamino)-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C8H11N3O3/c1-9-8-10-4-5(7(13)11-8)3-6(12)14-2/h4H,3H2,1-2H3,(H2,9,10,11,13)

InChI Key

XOUMAIZCAAQKJG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=O)N1)CC(=O)OC

Origin of Product

United States

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